

Repaglinide M1-D5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Repaglinide M1-D5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Repaglinide M1-D5**, a deuterated metabolite of the oral antidiabetic agent Repaglinide. This document details its chemical properties, metabolic pathway, and its role in scientific research, with a focus on its application as an internal standard in analytical methodologies.

Introduction

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of drugs used for the management of type 2 diabetes mellitus.[1][2] It lowers blood glucose levels by stimulating insulin release from pancreatic β -cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β -cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin exocytosis.[1][3]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5] This metabolic process leads to the formation of several metabolites, with the M1 metabolite being a key product of oxidation.[2][4] Importantly, the metabolites of Repaglinide, including M1, do not possess clinically relevant hypoglycemic activity.[2][3][5]

Repaglinide M1-D5 is a stable isotope-labeled form of the M1 metabolite. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[6] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Physicochemical Properties

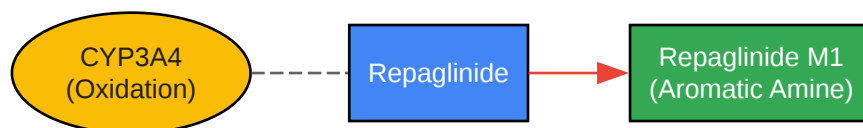
Detailed experimental data on the physicochemical properties of **Repaglinide M1-D5**, such as melting point, boiling point, and specific solubility values, are not readily available in the public domain. However, key identifying information has been compiled in the table below. For reference, the properties of the parent compound, Repaglinide, are also included.

Property	Repaglinide M1-D5	Repaglinide (Parent Compound)
CAS Number	2519482-60-9[7][8]	135062-02-1[1]
Molecular Formula	C ₂₂ H ₂₃ D ₅ N ₂ O ₄ [6][8]	C ₂₇ H ₃₆ N ₂ O ₄ [1]
Molecular Weight	389.51 g/mol [6][8]	452.59 g/mol [1]
Appearance	Not explicitly stated; likely a solid	White to off-white powder[9]
Solubility	Data not available	Organic Solvents: Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~25 mg/mL).[10] Aqueous Buffers: Sparingly soluble.[10]
Storage Conditions	2-8°C Refrigerator[8]	-20°C[10]

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation. The formation of the M1 metabolite, an aromatic amine, is a result of oxidation catalyzed predominantly by the CYP3A4 enzyme.[4][5][11] The metabolic pathway also involves other key metabolites such as M2 (an oxidized dicarboxylic acid) and M4 (formed via hydroxylation), with CYP2C8 also playing a significant role in the overall metabolism of the parent drug.[4][5]

Below is a diagram illustrating the metabolic conversion of Repaglinide to its M1 metabolite.



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Metabolic conversion of Repaglinide to M1.

Experimental Protocols

Synthesis of Repaglinide M1-D5

Detailed, publicly available, step-by-step protocols for the chemical synthesis of Repaglinide M1 and its subsequent deuteration to form **Repaglinide M1-D5** are scarce. The synthesis of Repaglinide itself is a multi-step process, and the generation of its specific metabolites for research purposes typically involves specialized organic synthesis knowledge. Isotope-labeled compounds like **Repaglinide M1-D5** are generally procured from specialized chemical suppliers who have developed proprietary synthetic routes.

Use as an Internal Standard in LC-MS/MS

Repaglinide M1-D5 is primarily utilized as an internal standard for the quantification of the M1 metabolite in biological matrices. While a specific, universal protocol is not available, a general workflow for such an analysis is outlined below. This should be adapted and validated for specific experimental conditions.

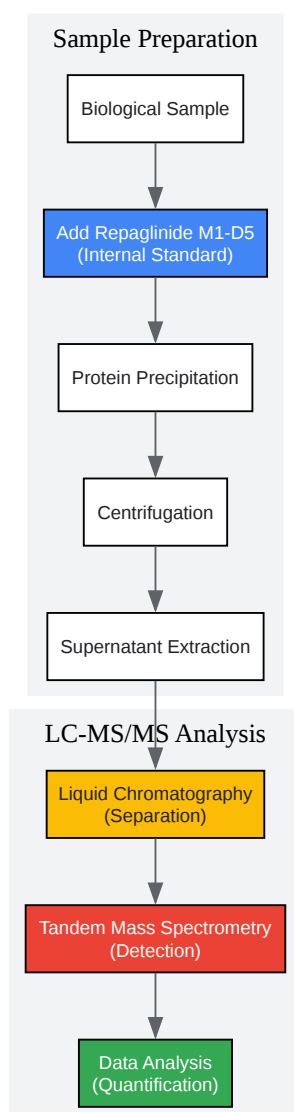
Objective: To quantify the Repaglinide M1 metabolite in a biological sample (e.g., plasma, urine) using **Repaglinide M1-D5** as an internal standard.

General Workflow:

- Sample Preparation:
 - Thaw biological samples.
 - Aliquot a specific volume (e.g., 100 μ L) of the sample into a clean microcentrifuge tube.

- Add a known concentration of **Repaglinide M1-D5** internal standard solution.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
 - Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both Repaglinide M1 and **Repaglinide M1-D5**.
 - Data Analysis: The peak area ratio of the analyte (Repaglinide M1) to the internal standard (**Repaglinide M1-D5**) is used to construct a calibration curve and quantify the concentration of the M1 metabolite in the unknown samples.

The following diagram illustrates a typical experimental workflow for using **Repaglinide M1-D5** as an internal standard.



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Workflow for quantification using an internal standard.

Signaling Pathways and Biological Activity

Current scientific literature indicates that the metabolites of Repaglinide, including the M1 metabolite, do not possess significant hypoglycemic activity.[2][3][5] The primary pharmacological effect of stimulating insulin secretion is attributed to the parent compound, Repaglinide. As such, there are no known specific signaling pathways associated with the Repaglinide M1 metabolite. Its primary relevance in research is as a biomarker of Repaglinide metabolism and as a tool for analytical chemistry.

The signaling pathway for the parent drug, Repaglinide, involves its interaction with the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β -cells. This interaction leads to channel closure, membrane depolarization, and ultimately, insulin release.

Conclusion

Repaglinide M1-D5 is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope-labeled nature makes it an excellent internal standard for the accurate quantification of the Repaglinide M1 metabolite. While detailed physicochemical and synthetic data are not widely published, its identity and primary application are well-established. This guide provides a foundational understanding of **Repaglinide M1-D5**, its metabolic origins, and its practical use in a laboratory setting, thereby supporting the advancement of research in diabetes and drug development.

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